
(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone, also known as HPPPM, is a chemical compound that has been widely studied for its potential therapeutic applications. HPPPM is a small molecule that belongs to the class of aryl ketones and has been found to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone is not fully understood, but it is thought to involve the inhibition of several key enzymes and signaling pathways. (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone has been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell survival and proliferation. It has also been found to inhibit the activity of histone deacetylases, which play a role in gene expression. Additionally, (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone has been shown to modulate the activity of several transcription factors, including NF-κB and AP-1, which are involved in inflammation and cancer.
Biochemical and Physiological Effects
(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone has been shown to have anti-viral activity against several viruses, including HIV-1 and hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied, and its biological activities are well-characterized. However, (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone has some limitations for lab experiments. It is a relatively complex molecule, and its synthesis requires several steps. Additionally, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone. One area of interest is the development of (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone as a potential cancer therapy. Further studies are needed to determine the efficacy of (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone in vivo and to identify the optimal dosing regimen. Another area of interest is the development of (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone as an anti-inflammatory agent. Studies are needed to determine the mechanism of action of (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone in inflammation and to identify potential therapeutic targets. Additionally, further studies are needed to explore the anti-viral activity of (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone and to identify potential clinical applications.
Synthesemethoden
The synthesis of (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone involves several steps, starting with the reaction of 4-bromophenol with 4-phenylpiperazine to form 4-(4-phenylpiperazin-1-yl)phenol. This intermediate is then reacted with 3-chloro-1,2-propanediol to form 4-(2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenol. Finally, the ketone group is introduced by reacting the intermediate with benzoyl chloride to form (4-(2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone.
Wissenschaftliche Forschungsanwendungen
(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone has been studied extensively for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone has been shown to have anti-viral activity against several viruses, including HIV-1 and hepatitis C virus.
Eigenschaften
IUPAC Name |
[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3/c29-24(19-27-15-17-28(18-16-27)23-9-5-2-6-10-23)20-31-25-13-11-22(12-14-25)26(30)21-7-3-1-4-8-21/h1-14,24,29H,15-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZPIUKCOKSXEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

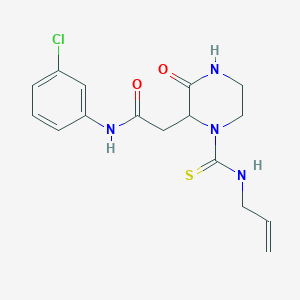
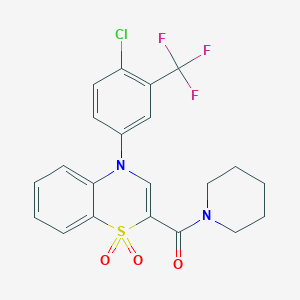

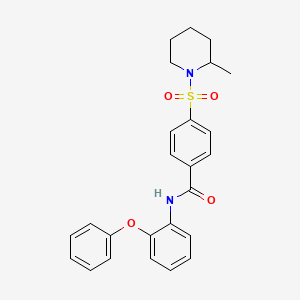



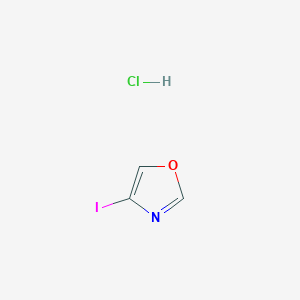
![1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-isopropylurea](/img/structure/B2906980.png)
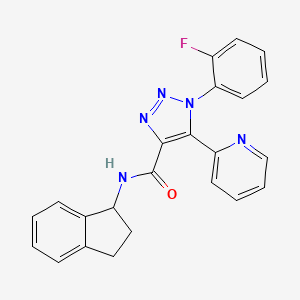
![(2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B2906984.png)
![2-cyclohexyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2906985.png)

![N-(4-chloro-2-fluorophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2906987.png)